(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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Description
(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
- In studies focusing on crystallography and structural analysis, compounds similar to (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been analyzed. For example, Yuan et al. (2010) examined a related compound, finding that its pyrrolidine ring adopts an envelope conformation, which is a key insight into its structural properties (Yuan, Cai, Huang, & Xu, 2010).
Medicinal Chemistry
- Research in medicinal chemistry has utilized similar compounds for the development of pharmaceutical agents. Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, utilizing a similar core structure. This indicates the potential of such compounds in antiviral drug design (Wang et al., 2001).
Organic Synthesis
- The compound has applications in organic synthesis. For instance, Xue et al. (2002) described asymmetric syntheses of related compounds, highlighting its utility in the synthesis of enantiomerically pure substances (Xue, He, Roderick, Corbett, & Decicco, 2002).
Catalysis
- It has been used in catalysis research. Stille et al. (1991) investigated platinum-catalyzed asymmetric hydroformylation of olefins using a compound with a similar structure, demonstrating its role in catalytic processes (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).
Synthesis of Enantiomers
- In the field of chiral chemistry, the synthesis of enantiomers of related compounds has been explored, as evidenced by research like Ohno et al. (1999), who worked on the preparation of enantiomers for an antilipidemic agent (Ohno, Yano, Yamada, Shirasaka, Yamamoto, Kobayashi, & Ogawa, 1999).
Properties
IUPAC Name |
(2S,4R)-4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWMMVJXISECMP-OCCSQVGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376014 |
Source
|
Record name | Boc-(R)-gamma-(3-bromo-benzyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959579-64-7 |
Source
|
Record name | Boc-(R)-gamma-(3-bromo-benzyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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